(-)-beta-Phellandrene

Description

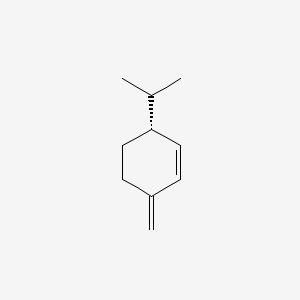

Classification and Chemical Structure of (-)-beta-Phellandrene

This compound, a naturally occurring organic compound, belongs to the class of cyclic monoterpenes. wikipedia.orgforeverest.net Monoterpenes are a large and diverse class of organic compounds produced by a variety of plants, and they share a common molecular formula of C10H16. wikipedia.orgdrugfuture.com Specifically, this compound is classified as a p-menthane (B155814) monoterpenoid. hmdb.ca Its structure is based on the p-menthane backbone, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. hmdb.ca

What distinguishes beta-phellandrene (B48752) from its isomer, alpha-phellandrene, is the position of the double bonds within its cyclohexene (B86901) ring. wikipedia.org In beta-phellandrene, one of the two double bonds is exocyclic (outside the ring), a key feature of its chemical structure. wikipedia.orgscbt.com This is in contrast to alpha-phellandrene, where both double bonds are endocyclic (within the ring). wikipedia.org The levorotatory enantiomer is denoted by the "(-)" prefix, indicating its property of rotating plane-polarized light to the left. chemspider.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (3R)-3-Isopropyl-6-methylenecyclohexene chemspider.com |

| Molecular Formula | C10H16 drugfuture.comscbt.comnist.gov |

| Molecular Weight | 136.23 g/mol drugfuture.comscbt.com |

| CAS Number | 6153-17-9 drugfuture.com |

Historical Overview of Monoterpenoid Research Relevant to this compound

The study of monoterpenoids, the class to which this compound belongs, has its roots in the 19th-century exploration of essential oils. jm-distro.com The pioneering work of German chemist Otto Wallach in the late 1800s was fundamental to this field. jm-distro.commsu.edu Wallach's systematic investigation into the components of essential oils led to the characterization of many terpenes, including the phellandrenes. drugfuture.commsu.edu His research established the "isoprene rule," a foundational concept explaining that terpenes are derived from repeating isoprene (B109036) units. msu.edu For his extensive contributions to alicyclic compounds, Wallach was awarded the Nobel Prize in Chemistry in 1910. msu.edunumberanalytics.comwikipedia.orguni-goettingen.de

The structure of beta-phellandrene itself was elucidated by Wallach in 1905. drugfuture.com The isolation of the specific enantiomer, l-form or this compound, from Canada balsam oil was reported in 1938. drugfuture.com Early research often struggled to differentiate between the phellandrene isomers and other monoterpenes like pinene and limonene. trulieve.com It was through careful analysis of essential oils, such as that from Eucalyptus phellandra (now Eucalyptus radiata), that the distinct nature of alpha- and beta-phellandrene was established. wikipedia.orgtrulieve.com This historical work laid the groundwork for understanding the vast chemical diversity and biological significance of monoterpenes.

Contemporary Research Landscape and Significance of this compound Studies

In modern research, this compound continues to be a subject of scientific inquiry, primarily due to its presence in the essential oils of numerous plant species and its potential biological activities. It is found in plants such as various species of Eucalyptus, Pinus, Lavandula, and Mentha. foreverest.netabstraxtech.comayurvedicoils.com

Current research often focuses on the chemical composition of essential oils and the biological properties of their constituents. Studies have investigated the antimicrobial and antifungal properties of essential oils where beta-phellandrene is a major component. abstraxtech.comayurvedicoils.com For instance, research on the essential oil of Echinophora spinosa L. showed that oil rich in beta-phellandrene exhibited good antimicrobial activity against several bacteria and Candida albicans. abstraxtech.comebi.ac.uk Similarly, its presence in the essential oils of certain grapefruit peels has been correlated with anti-inflammatory activity in animal models. nih.gov

Furthermore, the potential for this compound and other monoterpenes to act as anti-inflammatory agents is an active area of investigation. leafwell.commdpi.comtandfonline.com Research has explored its ability to inhibit pro-inflammatory compounds in animal studies, suggesting a potential role in mitigating inflammation. leafwell.com The scientific community continues to explore the diverse biological activities of individual monoterpenes like this compound to understand their mechanisms of action and potential applications. nih.govmdpi.com

Table 2: Physical Properties of beta-Phellandrene

| Property | Value |

|---|---|

| Appearance | Colorless to slightly yellow clear liquid ayurvedicoils.com |

| Odor | Peppery, minty, and slightly citrusy wikipedia.orgforeverest.netabstraxtech.com |

| Boiling Point | Approximately 171-172 °C drugfuture.comontosight.ai |

| Density | Approximately 0.85 g/cm³ drugfuture.comontosight.ai |

| Solubility | Insoluble in water; miscible with ether wikipedia.orgforeverest.netdrugfuture.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6153-17-9 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(6R)-3-methylidene-6-propan-2-ylcyclohexene |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3/t10-/m1/s1 |

InChI Key |

LFJQCDVYDGGFCH-SNVBAGLBSA-N |

SMILES |

CC(C)C1CCC(=C)C=C1 |

Isomeric SMILES |

CC(C)[C@H]1CCC(=C)C=C1 |

Canonical SMILES |

CC(C)C1CCC(=C)C=C1 |

Origin of Product |

United States |

Biosynthesis and Chemoecological Distribution

Biosynthetic Pathways of (-)-beta-Phellandrene

The creation of this compound is a multi-step process involving specific precursors, enzymatic catalysts, and regulatory mechanisms.

The biosynthesis of all terpenoids, including this compound, begins with the synthesis of the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com Plants utilize two distinct and spatially separated pathways to produce these fundamental building blocks: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comunivie.ac.attaylorfrancis.comrsc.org

The MVA pathway , located primarily in the cytoplasm, synthesizes IPP from acetyl-CoA. mdpi.comrsc.org This pathway is crucial for the production of sesquiterpenes (C15) and triterpenes (C30). rsc.org In contrast, the MEP pathway occurs in the plastids and uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as its starting materials. mdpi.comrsc.org This pathway is generally responsible for the production of monoterpenes (C10), such as this compound, as well as diterpenes (C20) and tetraterpenes (C40). rsc.org While there is some evidence of "crosstalk" or exchange of precursors between these two pathways, the MEP pathway is the primary contributor of the precursors for monoterpene synthesis. rsc.org

| Pathway | Location | Starting Materials | Primary Products |

| Mevalonic Acid (MVA) Pathway | Cytoplasm | Acetyl-CoA | Sesquiterpenes, Triterpenes |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | Monoterpenes, Diterpenes, Tetraterpenes |

Two key enzymes are directly involved in the synthesis of this compound: geranyl diphosphate synthase (GPPS) and beta-phellandrene (B48752) synthase (PHLS).

Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes. pnas.orgresearchgate.net The expression and activity of GPPS are considered a significant regulatory point in the biosynthesis of monoterpenes. researchgate.netnih.gov In some organisms, GPPS exists as a homodimer, while in others, it is a heterodimer composed of a large and a small subunit. pnas.org

Beta-Phellandrene Synthase (PHLS) is the enzyme that catalyzes the final step in the formation of this compound. It facilitates the cyclization of GPP to produce this compound as the primary product. smolecule.comresearchgate.net The specificity of PHLS can vary between species; for example, the enzyme from Lavandula angustifolia (lavender) preferentially uses GPP as a substrate. smolecule.comresearchgate.net

The production of this compound is tightly controlled at the genetic level, with both developmental and environmental factors influencing enzyme expression. tandfonline.com The expression of the gene encoding for β-phellandrene synthase (PHLS) is often tissue-specific and developmentally regulated. nih.gov For instance, in Lavandula angustifolia, LaβPHLS transcripts are abundant in young leaves where β-phellandrene accumulates, but are found at very low levels in flowers and older leaves. nih.gov

Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, play a crucial role in regulating terpenoid biosynthesis. mdpi.comnih.gov Various families of transcription factors, such as AP2/ERF, WRKY, and bHLH, have been implicated in the regulation of genes involved in terpene synthesis. tandfonline.commdpi.com The expression of these regulatory proteins can be influenced by developmental cues and circadian rhythms, leading to variations in this compound production throughout the plant's life cycle and even during different times of the day. tandfonline.com

To better understand and potentially harness the production of this compound, scientists have utilized heterologous expression systems, where the genes for its biosynthesis are introduced into other organisms.

Synechocystis sp. PCC 6803 , a type of cyanobacterium, has been successfully engineered to produce β-phellandrene. mdpi.com This photosynthetic microorganism naturally possesses the MEP pathway for precursor synthesis. mdpi.com The introduction of a codon-optimized β-phellandrene synthase (PHLS) gene from Lavandula angustifolia was sufficient to enable the production and secretion of β-phellandrene. mdpi.comescholarship.org Further studies have shown that fusing the PHLS gene with highly expressed native genes, such as cpcB, can significantly increase the accumulation of the PHLS protein and boost β-phellandrene yield by as much as 100-fold. escholarship.orgnih.gov Co-expression of the MVA pathway along with GPPS and PHLS in Synechocystis has also been shown to further increase the yield. researchgate.net

Escherichia coli , a common bacterium used in biotechnology, has also been explored for β-phellandrene production. However, unlike Synechocystis, the expression of PHLS alone in E. coli does not result in significant β-phellandrene accumulation. nih.gov This is attributed to the limited carbon flux through the native MEP pathway in E. coli. nih.gov To achieve production, it was necessary to co-express the entire mevalonic acid (MVA) pathway to increase the supply of the IPP and DMAPP precursors. nih.govmdpi.com This highlights the critical role of precursor availability in the heterologous production of monoterpenes. nih.gov

| Organism | Key Findings |

| Synechocystis sp. PCC 6803 | Expression of PHLS is sufficient for production. escholarship.org Fusion proteins (e.g., CpcB-PHLS) dramatically increase yield. escholarship.orgnih.govescholarship.org Co-expression of GPPS and the MVA pathway can further enhance production. researchgate.netacs.org |

| Escherichia coli | Expression of PHLS alone is insufficient. nih.gov Co-expression of the MVA pathway is required to provide sufficient precursors for production. nih.govmdpi.com |

Natural Occurrence and Chemotaxonomic Distribution

This compound is a constituent of the essential oils of a wide variety of plants, and its presence can be a useful marker in chemotaxonomy, the classification of plants based on their chemical constituents.

This monoterpene is found across several major plant families, often contributing to their characteristic aromas.

Apiaceae (Carrot Family): Many species within this family, such as Angelica species, Peucedanum cervaria, and Echinophora spinosa, are known to contain β-phellandrene in their essential oils. ebi.ac.ukbotanicatesting.comresearchgate.net In some cases, it is a dominant component of the oil. ebi.ac.uk

Lamiaceae (Mint Family): Lavender (Lavandula angustifolia) is a well-known source of β-phellandrene, particularly in its leaves. nih.govbotanicatesting.com

Myrtaceae (Myrtle Family): Various Eucalyptus species are reported to contain β-phellandrene as part of their complex essential oil profiles. botanicatesting.comforeverest.net

Pinaceae (Pine Family): This compound is also found in the essential oils of certain pine species, such as Pinus contorta. botanicatesting.comwikipedia.org

The presence and relative abundance of this compound can vary significantly not only between different species but also within different parts of the same plant and at different developmental stages. nih.govmdpi.com

| Plant Family | Example Species |

| Apiaceae | Angelica sp., Peucedanum cervaria, Echinophora spinosa |

| Lamiaceae | Lavandula angustifolia (Lavender) |

| Myrtaceae | Eucalyptus sp. |

| Pinaceae | Pinus contorta |

Intraspecific and Interspecific Variability in Production and Essential Oil Composition

The production and accumulation of (-)-β-phellandrene exhibit significant variability both within and between plant species. This variation is a key aspect of chemical ecology, influencing a plant's interactions with its environment.

Analysis of essential oils from various plant populations reveals a wide range of (-)-β-phellandrene concentrations. For instance, in a study of 103 samples from the Pinaceae family, β-phellandrene was found to be a major component, with high concentrations in Picea (9.0%) and Tsuga (5.8%) genera. frontiersin.orgfrontiersin.org Specific species such as Picea sitchensis, Pinus cembra, and Tsuga heterophylla showed β-phellandrene as the major volatile organic compound (16%, 16%, and 17%, respectively). frontiersin.org Similarly, the leaf essential oil of Pinus contorta is dominated by β-phellandrene (23.8%). mdpi.com

In a study of nineteen populations of Zanthoxylum alatum from the North-Western Himalaya, the essential oils were dominated by monoterpene hydrocarbons (17.44–68.53%) and oxygenated monoterpenes (13.53–69.12%). globalscitechocean.com The primary constituents included linalool (B1675412), limonene, and notably, β-phellandrene (0.24–37.6%). globalscitechocean.com Cluster analysis of the chemical constituents identified five distinct chemotypes, with one being characterized as a limonene/ β-phellandrene/ linalool chemotype, highlighting the significant intraspecific chemical diversity. globalscitechocean.com

Furthermore, research on Juniperus phoenicea subsp. turbinata from Corsica identified α-pinene and β-phellandrene as main constituents of the leaf essential oil. nih.govuc.ptscite.ai Statistical analysis of 50 samples allowed for the distinction of two groups of essential oils based on the content of α-pinene and β-phellandrene, further demonstrating intraspecific variability. nih.govuc.ptscite.ai

The following table provides an overview of the variability of (-)-β-phellandrene in the essential oils of different plant species.

| Plant Species | Plant Part | Major Constituents in Essential Oil | Reference |

| Juniperus phoenicea subsp. turbinata | Leaf | α-Pinene, β-phellandrene, α-terpinyl acetate, Δ-3-carene, myrcene, α-phellandrene | nih.gov |

| Zanthoxylum alatum | Mature Seeds | Linalool, limonene, β-phellandrene, terpinen-4-ol, 2-undecanone, sabinene, E-methyl cinnamate, 1,8-cineole, myrcene, trans-caryophyllene | globalscitechocean.com |

| Pinus contorta | Leaf | β-phellandrene, terpinen-4-ol, thymol, chavicol | mdpi.com |

| Pinus flexilis | Leaf | α-pinene, β-pinene, bornyl acetate, camphene (B42988) | mdpi.com |

| Stachys lavandulifolia subsp. lavandulifolia | Aerial parts | Beta-Phellandrene (27%), alpha-pinene (B124742) (18.5%), germacrene-D (13%) | ebi.ac.uk |

| Artemisia ordosica | Leaves | D-limonene, sabinene, ocimene, beta-phellandrene (10.59% in weevil-infested plants) | ebi.ac.ukresearchgate.net |

Ecological and Environmental Roles of this compound

(-)-β-Phellandrene plays a multifaceted role in the interactions of plants with their environment, from defending against herbivores and pathogens to influencing atmospheric chemistry.

Contribution to Plant-Herbivore Interactions (e.g., Repellent and Attractant Properties)

(-)-β-Phellandrene is a key volatile organic compound (VOC) involved in mediating interactions between plants and herbivores. It can act as both a repellent and an attractant, depending on the insect species.

For example, in tomato plants, β-phellandrene is one of the VOCs that can be induced by herbivory. researchgate.net Research has shown that β-phellandrene can repel the herbivorous pest Phthorimaea absoluta. mdpi.com In another instance, volatiles from tomato plants, including β-phellandrene, α-pinene, and β-myrcene, were found to elicit directed growth in the parasitic plant Cuscuta pentagona, helping it to locate its host. researchgate.netusda.gov

Furthermore, the emission of β-phellandrene can be induced by insect infestation. In citrus plants, infestation by the Asian citrus psyllid (Diaphorina citri) leads to an increase in the relative amount of β-phellandrene in the leaf volatile profile. ufl.edu Similarly, infestation of Artemisia ordosica by weevil larvae resulted in a volatile blend where β-phellandrene was a notable component (10.59%). researchgate.net In lavender, β-phellandrene has been shown to have a defensive effect against aphids, and its content can be significantly increased after treatment with methyl jasmonate, a plant hormone involved in defense signaling. foreverest.net

The following table illustrates the role of (-)-β-phellandrene in interactions with different herbivores.

| Plant Species | Herbivore | Role of (-)-β-Phellandrene | Reference |

| Tomato (Lycopersicon esculentum) | Phthorimaea absoluta (tomato leafminer) | Repellent | mdpi.com |

| Tomato (Lycopersicon esculentum) | Cuscuta pentagona (dodder) | Attractant (part of a blend) | researchgate.netusda.gov |

| Citrus | Diaphorina citri (Asian citrus psyllid) | Induced emission upon infestation | ufl.edu |

| Artemisia ordosica | Weevil larvae (Adosopius sp.) | Induced emission upon infestation | researchgate.net |

| Lavender (Lavandula) | Aphids (Rhopalosiphum padi) | Repellent | foreverest.net |

Role in Plant-Pathogen Defense Mechanisms

(-)-β-Phellandrene is also involved in the defense of plants against pathogens. The emission of this monoterpene can be triggered by pathogenic infections, and it can exhibit direct antimicrobial properties.

In citrus plants infected with the bacterium Candidatus Liberibacter asiaticus (CLas), the cause of citrus greening disease, the amount of β-phellandrene in the leaf volatile profile is significantly increased. ufl.edu This suggests a role for β-phellandrene in the plant's response to this devastating pathogen.

Furthermore, treatment of tomato plants with an entomopathogenic fungus, which can act as a biocontrol agent, leads to significantly elevated emissions of β-phellandrene, along with other VOCs like (E)-β-Caryophyllene and α-Phellandrene. mdpi.com This increase in VOCs is correlated with enhanced production of defense-related phytohormones, indicating an activation of the plant's defense signaling pathways. mdpi.com Research has also demonstrated that β-phellandrene possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi, which makes it a potential natural alternative for treating infections. ontosight.ai

Involvement in Inter- and Intra-Plant Communication

Volatile organic compounds like (-)-β-phellandrene are crucial for communication both within a single plant (intra-plant) and between different plants (inter-plant). These chemical signals can warn other parts of the same plant or neighboring plants of an impending threat, leading to the priming or induction of defense responses. nih.govmdpi.com

When a plant is attacked by herbivores, it releases a blend of herbivore-induced plant volatiles (HIPVs), which can include β-phellandrene. nih.gov Neighboring plants can detect these airborne signals and subsequently enhance their own defenses to prepare for a potential attack. nih.govmdpi.com For example, the parasitic plant Cuscuta pentagona uses volatile cues, including β-phellandrene, emitted by tomato plants to distinguish between host and non-host plants and to guide its growth towards a suitable host. researchgate.net

Moreover, monoterpenes such as α-pinene and β-pinene, which are structurally related to β-phellandrene, have been shown to induce systemic acquired resistance (SAR), a broad-spectrum immune response, in Arabidopsis thaliana. nih.gov The volatile emissions from SAR-induced plants, containing these monoterpenes, can trigger defense responses in neighboring plants. nih.gov This suggests that β-phellandrene could also function as an infochemical in plant-to-plant signaling, contributing to a community-level defense response.

Atmospheric Emissions and Secondary Organic Aerosol (SOA) Formation

(-)-β-Phellandrene, like other biogenic volatile organic compounds (BVOCs), is emitted into the atmosphere by vegetation. copernicus.orgcopernicus.org Once in the atmosphere, it can react with oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃) to form secondary organic aerosols (SOAs). copernicus.orgcopernicus.orgpnas.org SOAs are a significant component of atmospheric particulate matter and can impact air quality, climate, and human health. copernicus.orgcopernicus.org

The reaction of β-phellandrene with NO₃ radicals, a major nighttime oxidant, is a particularly efficient pathway for SOA formation. copernicus.org Studies have shown that β-phellandrene is a more efficient SOA precursor than its isomer α-phellandrene, with SOA yields reaching up to 60%. copernicus.org These reactions also produce large amounts of organic nitrates in both the gas and aerosol phases. copernicus.org

The formation of SOAs from the oxidation of β-phellandrene is a complex process that can be influenced by other atmospheric components. The chemical complexity and structure of real-world biogenic emissions, including stress-induced changes in plant emissions, need to be considered when modeling SOA production and its properties in the atmosphere. d-nb.info

Isolation and Advanced Analytical Characterization Methodologies

Methodologies for the Isolation of (-)-β-Phellandrene from Natural Sources

The initial step in studying (-)-β-Phellandrene involves its extraction and purification from plant sources. The selection of an appropriate methodology is critical to maximize yield and preserve the compound's integrity.

Modern extraction techniques offer significant advantages over traditional solvent-based methods, providing higher efficiency, selectivity, and a more environmentally friendly profile.

Hydrodistillation: This is a conventional and widely used method for extracting essential oils from plant materials. nih.govmyfoodresearch.com In hydrodistillation, the plant material is submerged in water and heated to boiling. nih.gov The resulting steam, carrying the volatile essential oil components like (-)-β-Phellandrene, is cooled in a condenser, and the oil is then separated from the water. nih.gov The technique is valued for its simplicity and cost-effectiveness, making it suitable for large-scale production. cetjournal.it However, the high temperatures involved can potentially lead to the thermal degradation of sensitive compounds.

Supercritical Fluid Extraction (SFE): SFE is a "green" technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. sami-sabinsagroup.commdpi.com Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. This method is highly selective, as the solvent strength of the supercritical fluid can be finely tuned by altering pressure and temperature. sami-sabinsagroup.com SFE is performed at lower temperatures than hydrodistillation, which minimizes the risk of thermal degradation. mdpi.com The resulting extract is free from solvent residues, as the CO₂ is simply vented off at the end of the process. sami-sabinsagroup.com

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Hydrodistillation | Co-distillation of volatile compounds with steam from boiling water containing the plant material. nih.gov | Low cost, simple apparatus, suitable for large scale. cetjournal.it | Potential for thermal degradation of compounds, hydrolysis of esters. |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid (e.g., CO₂) above its critical temperature and pressure, where it has unique solvating properties. sami-sabinsagroup.com | High selectivity, low extraction temperatures, no solvent residue, environmentally friendly. sami-sabinsagroup.com | High initial equipment cost, complex operation. sami-sabinsagroup.com |

Following extraction, the crude essential oil is a complex mixture. Chromatographic techniques are employed to separate and purify (-)-β-Phellandrene from other components.

Column Chromatography: This is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. nih.govresearchgate.net For the separation of terpenes, a glass column is typically packed with an adsorbent like silica gel. nih.gov The essential oil mixture is loaded onto the column, and a solvent (eluent) is passed through. nih.gov Compounds separate based on their polarity, with less polar compounds like (-)-β-Phellandrene eluting faster than more polar compounds.

Preparative Gas Chromatography (Prep-GC): Prep-GC is a high-resolution technique that separates compounds based on their volatility and interaction with a stationary phase within a GC column. While analytical GC is used for identification and quantification, Prep-GC is used for isolation. The vaporized sample is injected into the instrument, and as the separated components elute, they can be collected in individual traps. This method can yield compounds with very high purity (e.g., >99%).

| Technique | Principle of Separation | Primary Application |

|---|---|---|

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase based on polarity. nih.gov | Initial fractionation of crude extracts; separation of compound classes. |

| Preparative Gas Chromatography (Prep-GC) | Separation of volatile compounds in the gas phase based on boiling point and stationary phase interactions. | Isolation of highly pure volatile compounds like individual monoterpenes. |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Once isolated, a suite of advanced analytical methods is used to confirm the identity, structure, and purity of (-)-β-Phellandrene.

GC-MS is the cornerstone technique for the analysis of volatile compounds in essential oils. edu.krdresearchgate.net The gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer. cannabissciencetech.com The MS detector ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. nist.gov

Qualitative Analysis: The identity of (-)-β-Phellandrene is confirmed by comparing its retention time (the time it takes to pass through the GC column) and its mass spectrum with those of a known standard or with data from spectral libraries like NIST. nist.govacs.org

Quantitative Analysis: By creating a calibration curve with a pure standard, the precise amount of (-)-β-Phellandrene in a sample can be determined. acs.org Gas chromatography with a flame ionization detector (GC-FID) is also commonly used for quantification due to its high sensitivity and wide linear range. cannabissciencetech.comacs.org

| Parameter | Description | Significance |

|---|---|---|

| Retention Index (RI) | A value that normalizes retention times relative to a series of n-alkanes, making it independent of many GC variables. | Aids in compound identification by comparing experimental RI with literature values. |

| Mass Spectrum | A plot of ion intensity versus mass-to-charge ratio, representing the fragmentation pattern of the molecule. nist.gov | Serves as a molecular "fingerprint" for definitive identification. nist.gov |

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

¹³C-NMR (Carbon-13 NMR): This method reveals the number of different types of carbon atoms in a molecule and their electronic environment. The PubChem database lists ¹³C-NMR spectral data for beta-Phellandrene (B48752). nih.gov

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Information Provided |

|---|---|---|

| ¹H (Proton) | ~0.9-1.0 (CH₃), ~4.7 (exocyclic =CH₂), ~5.5-6.0 (endocyclic =CH) | Identifies chemical environment of hydrogen atoms. |

| ¹³C (Carbon-13) | ~20 (CH₃), ~106 (exocyclic =CH₂), ~120-135 (endocyclic =CH), ~150 (quaternary =C) | Identifies chemical environment of carbon atoms. |

Since β-Phellandrene exists as two non-superimposable mirror images, or enantiomers—(-)-β-Phellandrene and (+)-β-Phellandrene—it is crucial to determine the enantiomeric purity of an isolated sample. Chiral chromatography is the technique used for this purpose. phenomenex.comcsfarmacie.cz This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer. wikipedia.orggcms.cz This differential interaction causes the two enantiomers to travel through the column at different rates, resulting in their separation. gcms.cz Chiral gas chromatography (chiral GC) is particularly well-suited for the analysis of volatile terpenes. By analyzing a sample on a chiral column, one can determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. This is critical for understanding the biosynthesis of the compound in its natural source and for applications where a specific enantiomer is required. acs.org

| Concept | Description |

|---|---|

| Chiral Stationary Phase (CSP) | A stationary phase that is itself chiral, often based on derivatized cyclodextrins or polysaccharides. wikipedia.orggcms.cz |

| Chiral Recognition | The ability of the CSP to form transient, diastereomeric complexes with the individual enantiomers, leading to different retention times. wikipedia.org |

| Enantiomeric Excess (ee) | A measurement of the purity of the sample, calculated from the relative peak areas of the two separated enantiomers. |

Fourier Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy

The infrared spectrum of β-phellandrene has been recorded and is available in spectral databases such as the NIST WebBook. nist.gov However, detailed experimental data tables with complete peak assignments for (-)-β-phellandrene are not readily found in publicly available literature. The interpretation of the spectra relies on the characteristic vibrational frequencies of its constituent functional groups.

In the absence of a complete experimentally derived data table with assignments, computational methods, such as Density Functional Theory (DFT) calculations, serve as a valuable tool for predicting the vibrational frequencies and assigning the observed spectral bands to specific molecular motions. arxiv.org Such theoretical calculations have been successfully applied to related terpenes, showing good agreement between the calculated and experimental spectra.

FTIR Spectroscopy

The FTIR spectrum of (-)-β-phellandrene is characterized by absorption bands corresponding to the various stretching and bending vibrations of its chemical bonds. Key regions in the spectrum can be assigned to the vibrations of the alkene and alkane moieties within the molecule.

C-H Stretching Vibrations: The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations of unsaturated carbons. For (-)-β-phellandrene, bands in the range of 3100-3000 cm⁻¹ can be attributed to the stretching of the vinylic C-H bonds of the endocyclic and exocyclic double bonds. vscht.cz The C-H stretching vibrations of the saturated CH, CH₂, and CH₃ groups in the cyclohexene (B86901) ring and the isopropyl group are expected to appear in the 3000-2850 cm⁻¹ region. vscht.cz

C=C Stretching Vibrations: The stretching vibrations of the carbon-carbon double bonds typically give rise to absorption bands in the 1680-1640 cm⁻¹ region. vscht.cz The presence of both an endocyclic and an exocyclic double bond in (-)-β-phellandrene would result in characteristic peaks in this area.

C-H Bending Vibrations: The bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups result in a series of bands in the fingerprint region, roughly between 1470 cm⁻¹ and 1350 cm⁻¹. Out-of-plane bending (oop) vibrations of the =C-H groups are also expected in the 1000-650 cm⁻¹ range and can be diagnostic for the substitution pattern of the double bonds. vscht.cz

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While polar bonds generally show strong absorptions in FTIR, non-polar bonds with easily polarizable electron clouds, such as C=C and C-C bonds, tend to produce strong signals in Raman spectra. Therefore, the Raman spectrum of (-)-β-phellandrene is expected to clearly show the vibrations of the carbon skeleton.

C=C Stretching Vibrations: The C=C stretching vibrations, which are also visible in the FTIR spectrum, are typically strong and well-defined in the Raman spectrum, appearing in the 1680-1640 cm⁻¹ region.

C-H Vibrations: While C-H stretching vibrations are also observed in Raman spectra, they are often less intense than the skeletal modes.

The following table provides a generalized summary of the expected vibrational modes for (-)-β-phellandrene based on characteristic group frequencies. Precise assignments would require a dedicated experimental and computational study.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| =C-H Stretching | 3100 - 3000 | FTIR, Raman |

| C-H Stretching (sp³) | 3000 - 2850 | FTIR, Raman |

| C=C Stretching | 1680 - 1640 | FTIR, Raman |

| CH₂ Bending (Scissoring) | ~1465 | FTIR, Raman |

| CH₃ Bending (Asymmetric) | ~1450 | FTIR, Raman |

| CH₃ Bending (Symmetric) | ~1375 | FTIR, Raman |

| =C-H Bending (Out-of-plane) | 1000 - 650 | FTIR |

Table 1. Generalized Expected Vibrational Modes for (-)-β-Phellandrene.

Chemical Synthesis and Derivatization Strategies of Beta Phellandrene

Total Synthesis Approaches to (-)-beta-Phellandrene

The complete chemical synthesis of (-)-β-phellandrene has been approached through various methodologies, each aiming for efficiency, stereocontrol, and high yields. A significant challenge in its synthesis is the tendency of β-phellandrene to isomerize to its more stable α-phellandrene isomer under many reaction conditions. google.com

Stereoselective Synthesis Methodologies (e.g., Asymmetric Synthesis)

Achieving the specific (-)-enantiomer of β-phellandrene requires precise control over the stereochemistry of the reaction. Stereoselective methods are designed to produce the desired chiral molecule with high optical purity.

One notable method for synthesizing β-phellandrene with good chemical and optical yields involves the pyrolysis of a para-menth-1-ene-7-sulfonate salt. google.com This process is conducted under non-acidic conditions to prevent isomerization. A key advantage of this route is the preservation of optical purity from an optically active starting sulfonate salt, which can be derived from natural precursors like β-pinene. google.comwikipedia.org The reaction is typically performed by heating the sulfonate salt at high temperatures (150–350°C), which causes thermal decomposition and releases the final β-phellandrene product.

While direct asymmetric catalysis for (-)-β-phellandrene itself is not extensively documented, related phellandrene isomers are used to create chiral ligands for asymmetric catalysis. For instance, (R)-(-)-α-Phellandrene can undergo a [4+2] cycloaddition reaction to synthesize chiral dienes, which are then used as ligands in rhodium-catalyzed asymmetric addition reactions. foreverest.net This highlights the value of the phellandrene scaffold in developing tools for other stereoselective syntheses.

Table 1: Key Parameters for Pyrolysis-based Synthesis of β-Phellandrene

| Parameter | Condition | Rationale |

| Starting Material | Optically active para-menth-1-ene-7-sulfonate salt | Preserves optical purity in the final product. google.com |

| Temperature | 150–350°C (Optimal: 250–350°C) | Provides sufficient energy for thermal decomposition; higher temps shorten reaction time. |

| Pressure | Atmospheric or reduced | Reduced pressure can help distill the product as it forms, driving the reaction forward. |

| Reaction Conditions | Non-acidic | Prevents isomerization to more stable isomers like α-phellandrene and α-terpinene. google.com |

| Typical Purity | 80-90% before purification | Demonstrates a high-yield process with minimal side products. google.com |

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the strengths of chemical reactions and biological catalysis to create efficient and selective reaction pathways. In the context of (-)-β-phellandrene, enzymes play a crucial role in the precise cyclization of acyclic precursors.

The biosynthesis of phellandrene begins with the enzymatic condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) to form geranyl pyrophosphate (GPP). wikipedia.org A key step is the subsequent cyclization of GPP, catalyzed by a specific terpene synthase. β-Phellandrene synthase (β-PHLS) is the enzyme responsible for converting GPP into (-)-(4S)-β-phellandrene through a series of carbocationic intermediates and rearrangements. smolecule.com This enzymatic cyclization is highly stereospecific, ensuring the formation of the correct enantiomer.

Plant species like Abies grandis (grand fir) and Lavandula angustifolia (lavender) utilize GPP as the primary substrate for this transformation. smolecule.com Research has focused on harnessing these enzymes in engineered microorganisms to produce β-phellandrene sustainably. d-nb.info Modular chemoenzymatic approaches also allow for the synthesis of unnatural terpene analogues by feeding modified precursors to these enzymes. researchgate.netcardiff.ac.uk

Semi-Synthesis and Biocatalytic Transformations for Novel Analog Production

Semi-synthesis uses a readily available natural product as a starting scaffold for chemical modification. Biocatalysis, the use of enzymes to perform chemical transformations, is a powerful tool in this regard, offering high selectivity under mild conditions.

The microbial transformation of pinenes, which are structurally related to phellandrene, demonstrates the potential of biocatalysis. For example, the fungus Botrytis cinerea can oxidize (-)-β-pinene to produce several hydroxylated and dihydroxylated derivatives. researchgate.net Similar enzymatic systems, particularly cytochrome P450 monooxygenases (P450s), are attractive for the targeted oxyfunctionalization of terpenes like β-phellandrene. nih.gov These enzymes can introduce hydroxyl or epoxide groups onto the terpene skeleton, creating new analogs with potentially altered biological activities.

Furthermore, engineered cyanobacteria have been developed as photobiocatalytic systems. nih.govacs.org These microorganisms can express enzymes like Baeyer–Villiger monooxygenases, which catalyze the oxidation of ketones to lactones. nih.govacs.org While not directly applied to β-phellandrene in the cited studies, this technology represents a frontier for producing novel oxidized derivatives from terpene precursors, driven by photosynthetic water-splitting. d-nb.info

Derivatization and Structural Modification of this compound

The targeted chemical modification of the (-)-β-phellandrene structure is essential for exploring its chemical potential and for understanding how its structure relates to its function.

Synthesis of Analogs and Conjugates for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds (analogs) to determine which parts of a molecule are responsible for its biological effects. While specific SAR studies focused on (-)-β-phellandrene are not extensively detailed in the provided context, the principles can be inferred from related monoterpenes.

For instance, studies on α-pinene derivatives show that adding functional groups like a β-lactam ring can dramatically increase antimicrobial activity compared to the parent molecule. researchgate.net Applying similar logic to (-)-β-phellandrene, one could synthesize derivatives by modifying its endocyclic or exocyclic double bonds. Hydrogenation, epoxidation, or hydroxylation of these bonds would yield a library of analogs. These analogs could then be tested in biological assays to establish an SAR profile. Preliminary SAR analysis on other cyclic monoterpenes suggests that the presence and position of a carbonyl group conjugated with double bonds are important for insecticidal activity. mdpi.com

Investigation of Reaction Mechanisms and Stereoselectivity in Synthetic Routes

Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing conditions and controlling the stereochemical outcome.

Biosynthetic Mechanism: The enzymatic synthesis of (-)-β-phellandrene from GPP by β-PHLS involves a well-defined cascade of events. smolecule.com

Ionization: The enzyme facilitates the removal of the diphosphate (B83284) group from GPP, generating a geranyl carbocation.

Cyclization: The carbocation undergoes cyclization to form a menthyl cation intermediate.

Hydride Shift and Deprotonation: A series of hydride shifts and a final deprotonation step lead to the formation of the exocyclic double bond characteristic of β-phellandrene. wikipedia.orgsmolecule.comebi.ac.uk The enzyme's active site guides these rearrangements, ensuring high regio- and stereoselectivity.

Chemical Synthesis Mechanism: In the chemical synthesis via pyrolysis of a para-menth-1-ene-7-sulfonate salt, the reaction proceeds through a thermal elimination mechanism. The heat provides the energy to break the carbon-sulfur bond and eliminate the sulfonate group, forming the exocyclic double bond. The non-acidic conditions are critical to suppress acid-catalyzed isomerization pathways that would otherwise convert the desired β-isomer into the more thermodynamically stable α-isomer. google.com

Biological Activities and Mechanistic Investigations Non Clinical Studies

Antimicrobial Efficacy and Mechanisms of Action

Phellandrenes, the class of isomeric compounds including beta-phellandrene (B48752), are recognized for their antimicrobial properties. mdpi.com Research into the specific efficacy and mechanisms of (-)-beta-phellandrene is often contextualized within studies of essential oils where it is a component.

In vitro studies have indicated that essential oil mixtures containing beta-phellandrene exhibit activity against a range of bacteria. nih.govresearchgate.net Activity has been observed against the Gram-positive species Bacillus sp. and Staphylococcus aureus, as well as the Gram-negative species Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.govresearchgate.net

Generally, the antimicrobial action of essential oils is reported to be more effective against Gram-positive bacteria. mdpi.com The reduced susceptibility of Gram-negative bacteria is often attributed to their outer membrane, which contains hydrophilic polysaccharide chains that act as a barrier against hydrophobic compounds like monoterpenes. nih.govresearchgate.net

Table 1: Reported In Vitro Antibacterial Spectrum for Terpene Mixtures Containing β-Phellandrene

| Bacterial Species | Gram Stain | Reference |

|---|---|---|

| Bacillus sp. | Positive | mdpi.comnih.govresearchgate.net |

| Staphylococcus aureus | Positive | mdpi.comnih.govresearchgate.net |

| Escherichia coli | Negative | mdpi.comnih.govresearchgate.net |

Note: The data in this table refers to the activity of essential oil mixtures containing β-phellandrene, not the isolated compound.

Beta-phellandrene, as part of essential oil compositions, has demonstrated activity against pathogenic fungi and yeasts. nih.govresearchgate.net Specifically, in vitro antifungal effects have been noted against the yeast Candida albicans. mdpi.comnih.govresearchgate.net Broader studies on phellandrenes confirm their potent activity against various Candida species. researchgate.net

Based on available scientific literature, there are no specific reports detailing the antiviral properties of isolated this compound in non-clinical models.

The antimicrobial mechanism of action for terpenes like this compound is primarily attributed to their interaction with the microbial cell membrane. realmofcaring.org As lipophilic compounds, they can compromise the integrity of the cell membrane, leading to increased permeability. nih.govresearchgate.netrealmofcaring.org

This disruption can cause the leakage of essential intracellular components, such as ions and potassium (K+), and a loss of cytoplasmic material. mdpi.comnih.govresearchgate.net The proposed antifungal mechanism involves altering the morphology of fungal hyphae and disturbing membrane stability. mdpi.comnih.gov These actions ultimately lead to the death of the microbial cell. realmofcaring.org

Anti-inflammatory and Immunomodulatory Effects (in vitro and Animal Models)

The phellandrene class of monoterpenes is noted for its anti-inflammatory properties. mdpi.com However, detailed investigations into the specific anti-inflammatory and immunomodulatory effects of the this compound isomer in in vitro and animal models are not extensively detailed in the current body of research. Studies often focus on its isomer, alpha-phellandrene, which has been shown to possess anti-inflammatory and cytoprotective potential. researchgate.net

While there is evidence that other monoterpenes can modulate key inflammatory mediators, specific studies detailing the direct effects of isolated this compound on the production of cytokines (such as TNF-α and interleukins), nitric oxide (NO), or prostaglandins (B1171923) are limited. In contrast, its isomer, alpha-phellandrene, has been shown to significantly inhibit NO production and suppress pro-inflammatory cytokines like IL-6 and TNF-α in cell-based assays. nih.govproceedings.science

Cellular Targets in Immune Responses (e.g., Neutrophil Function, Macrophage Activation)

The immunomodulatory properties of this compound have been explored through its effects on key immune cells such as neutrophils and macrophages. While research on its isomer, α-phellandrene, has shown it can inhibit neutrophil migration and mast cell degranulation nih.gov, direct studies on β-phellandrene are more specific to its cytotoxic impact on certain immune cells.

In vitro studies have demonstrated that β-phellandrene is cytotoxic to RAW 264.7 macrophage cells at concentrations ranging from 50 to 200 µg/ml. caymanchem.com This suggests a potential to modulate immune responses by affecting macrophage viability. Furthermore, essential oils containing β-phellandrene have been observed to inhibit calcium mobilization in human neutrophils, indicating a potential to down-regulate inflammatory responses mediated by these cells. mdpi.com

Anticarcinogenic and Cytotoxic Potentials (in vitro and Preclinical Animal Models)

The potential of this compound as an anticarcinogenic agent has been investigated, primarily focusing on its cytotoxic effects and its ability to induce programmed cell death in cancer cells.

This compound has exhibited direct cytotoxic and antiproliferative effects on specific cell lines in vitro. A notable example is its activity against RAW 264.7 macrophage-like cells, where it demonstrates cytotoxicity at concentrations between 50 and 200 µg/ml. caymanchem.com While many studies have focused on essential oils containing β-phellandrene, the direct antiproliferative action of the isolated compound underscores its potential as a cytotoxic agent. tandfonline.com

| Cell Line | Activity | Concentration Range | Source |

| RAW 264.7 | Cytotoxic | 50-200 µg/ml | caymanchem.com |

A key mechanism for the anticarcinogenic potential of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. frontiersin.org Research has confirmed that it induces apoptosis in RAW 264.7 cells. caymanchem.com The induction of apoptosis is a critical therapeutic goal in cancer treatment, as it eliminates malignant cells without initiating an inflammatory response. jbtr.or.kr This process often involves the activation of a cascade of enzymes known as caspases, which dismantle the cell in a controlled manner. nih.govnih.gov Terpenoids, as a class, are known to trigger apoptosis and cell cycle arrest by activating mitochondrial pathway-related molecules, such as Bax, Bak, and caspases. mdpi.com

The anticancer activity of natural compounds is often linked to their ability to modulate critical intracellular signaling pathways that control cell proliferation, survival, and inflammation. frontiersin.org While direct evidence for this compound is still emerging, studies on essential oils containing this monoterpene suggest potential interactions with these pathways.

Preclinical studies indicate that sansho, which contains β-phellandrene, can downregulate the activity of nuclear factor kappa B (NF-κB). news-medical.net The NF-κB pathway is a crucial regulator of genes involved in inflammation, cell survival, and proliferation, and its inhibition is a key target in cancer therapy. nih.govfrontiersin.org The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are also central to cancer cell growth and survival, and are common targets for natural therapeutic agents. nih.govmdpi.comnih.gov The modulation of these pathways often leads to the inhibition of cancer cell proliferation and the induction of apoptosis. frontiersin.org However, further research is required to specifically delineate the direct effects of isolated this compound on the MAPK and PI3K/Akt signaling cascades.

As of the current body of scientific literature, there are no specific reports detailing the anti-angiogenic activities of isolated this compound. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and its inhibition is a significant strategy in cancer treatment. While some terpenoids have been shown to possess anti-angiogenic properties, this specific activity has not yet been documented for this compound. mdpi.com

Efficacy in Murine Models of Tumor Growth

Current preclinical research on the phellandrene isomers has primarily focused on the α-phellandrene variant. Studies have investigated the in vitro cytotoxic action of α-phellandrene on murine melanoma B-16/F-10 and Sarcoma 180 (S-180) cells nih.gov. In vivo studies using a Sarcoma 180-bearing mouse model demonstrated that α-phellandrene inhibited tumor growth nih.gov. Another study involving mice exposed to a fragrant environment containing α-pinene, a related monoterpene, also showed suppressed tumor growth, suggesting a potential mechanism involving the hypothalamus/sympathetic nerve/leptin axis and the immune system nih.gov. However, specific investigations into the efficacy of this compound in murine models of tumor growth are not detailed in the available research.

Neurobiological and Psychopharmacological Research (Preclinical Studies)

Preclinical investigations have explored the potential effects of monoterpenes, including beta-Phellandrene, on the central nervous system.

The anxiolytic-like properties of essential oils containing beta-Phellandrene have been evaluated in animal models. A study on the essential oil from Abies sachalinensis, which contains β-phellandrene as a component, investigated its effects in mice using the elevated plus-maze (EPM) test, a common method for assessing anxiety-like behavior nih.gov. The research found that inhalation of the essential oil produced a significant anxiolytic-like effect, whereas intraperitoneal administration did not yield the same result, highlighting the influence of the administration route on its biological activity nih.gov.

Table 1: Anxiolytic-like Effects of Abies sachalinensis Essential Oil (Containing β-Phellandrene) in Mice

| Administration Route | Animal Model | Anxiety Model | Observed Effect |

| Inhalation | Mouse | Elevated Plus-Maze (EPM) Test | Significant anxiolytic-like effect |

| Intraperitoneal (i.p.) | Mouse | Elevated Plus-Maze (EPM) Test | No anxiolytic-like effect produced |

Source: Adapted from experimental model studies on monoterpenes. nih.gov

The neuroprotective potential of various natural compounds, particularly flavonoids and other terpenes, is an active area of research due to their antioxidant, anti-inflammatory, and anti-apoptotic properties nih.govmdpi.com. For instance, certain monoterpenes have been investigated for their ability to mitigate neuronal loss and memory impairment in animal models of neurodegeneration nih.gov. While related compounds like α-pinene, limonene, and camphene (B42988) are reported to modulate inflammatory processes and oxidative stress, specific preclinical studies detailing the direct neuroprotective effects of isolated this compound are not extensively covered in the current literature nih.gov.

The mechanisms by which monoterpenes exert their neurobiological effects often involve interactions with major neurotransmitter systems. For example, the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system, is a known target for compounds with calming and sedative-like activities nih.gov. Other terpenes have been shown to influence the serotonergic and dopaminergic systems nih.gov. Limonene, for instance, has been suggested to increase the metabolic conversion of dopamine (B1211576) and serotonin (B10506) in key brain regions like the hippocampus and prefrontal cortex nih.gov. However, direct evidence and specific reports on the interactions of this compound with these neurotransmitter systems have not been detailed in the available preclinical research.

Computational Chemistry and Molecular Modeling of Beta Phellandrene

Conformational Analysis and Energy Landscapes

(-)-β-Phellandrene, a cyclic monoterpene, possesses a flexible six-membered ring, leading to various possible conformations. Conformational analysis is essential to identify the most stable, low-energy arrangements of the atoms in the molecule. The cyclohexene (B86901) ring typically adopts half-chair or boat conformations. The relative energies of these conformers are influenced by steric and electronic factors, such as the positions of the isopropyl and methylidene groups.

The energy landscape of (-)-β-phellandrene can be mapped by systematically rotating the rotatable bonds and calculating the potential energy at each step. This landscape reveals the energy barriers between different conformations and helps identify the most populated conformers at a given temperature. The presence of the exocyclic double bond in β-phellandrene, as opposed to the endocyclic double bonds in α-phellandrene, significantly influences its conformational preferences and reactivity. foreverest.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like (-)-β-phellandrene. DFT studies can provide highly accurate predictions of various molecular properties.

Key applications of DFT for (-)-β-phellandrene include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule by finding the minimum energy conformation.

Electronic Properties: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra), which can be compared with experimental data to confirm the molecular structure.

Thermochemical Properties: Estimating thermodynamic parameters like enthalpy of formation, which are crucial for understanding the stability of the molecule. aps.org

A study utilizing DFT at the B3LYP/6-311++G(d,p) and UB3LYP/6-311++G(d,p) levels of theory has investigated the structural, quantum chemical, and spectral properties of phellandrenes and their derivatives, confirming their thermochemical favorability and electronic stability. earthlinepublishers.com

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For (-)-β-phellandrene, docking studies are employed to explore its potential interactions with various biological targets, such as enzymes and receptors, to elucidate its mechanism of action for observed biological activities.

The process involves:

Obtaining the three-dimensional structures of both (-)-β-phellandrene (the ligand) and the target protein, often from crystallographic data or homology modeling.

Placing the ligand in the binding site of the protein.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

Molecular docking has been used to investigate the binding of terpenes to various targets. For instance, studies on other terpenes have successfully predicted their binding affinities to proteins like odorant-binding proteins and enzymes involved in disease pathways. nih.govmdpi.com These studies help in identifying key amino acid residues involved in the interaction, providing a basis for understanding the structure-activity relationship.

Molecular Dynamics Simulations to Elucidate Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. mdpi.com Unlike the static picture from molecular docking, MD simulations can reveal the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govnih.gov

In a typical MD simulation of a (-)-β-phellandrene-protein complex, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a specific period, often on the nanosecond to microsecond timescale. nih.govrsc.org

Information obtained from MD simulations includes:

Binding Stability: Root Mean Square Deviation (RMSD) of the complex over time indicates its stability.

Flexibility of Residues: Root Mean Square Fluctuation (RMSF) analysis shows which parts of the protein are more flexible or rigid upon ligand binding.

Interaction Patterns: The simulation can track the formation and breaking of hydrogen bonds and other non-covalent interactions, providing detailed insight into the binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for (-)-β-Phellandrene and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comyoutube.com For (-)-β-phellandrene and its derivatives, QSAR can be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govyoutube.com

The QSAR modeling process involves:

Data Set Preparation: A set of molecules with known biological activities (the training set) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, steric properties), are calculated for each molecule. youtube.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. mdpi.comnih.govnih.gov

Model Validation: The predictive power of the model is assessed using an external set of compounds (the test set) that were not used in the model building process. nih.gov

Applications in Non Clinical Industrial and Agricultural Research

Role in Flavor and Fragrance Chemistry

(-)-β-Phellandrene is a significant component in the flavor and fragrance industries due to its distinct aromatic properties. nih.gov Its unique scent profile makes it a valuable ingredient in the formulation of perfumes, colognes, and other personal care products, where it imparts a fresh and invigorating character. nih.govthegoodscentscompany.com

Table 1: Aroma Profile and Natural Sources of (-)-β-Phellandrene

| Aroma Descriptor | Natural Source Examples |

|---|---|

| Peppery-minty foreverest.net | Mentha species (Peppermint) scbt.com |

| Citrusy nih.govforeverest.net | Citrus Fruits scbt.com |

| Woody caymanchem.com | Pinus species (Pine), Conifer trees caymanchem.comscbt.com |

| Minty, Eucalyptus-like thegoodscentscompany.com | Eucalyptus species thegoodscentscompany.comscbt.com |

| Fresh, Spicy nih.govcaymanchem.com | Ginger, Cinnamon oil, Cumin oil nih.govcaymanchem.com |

Due to its reactive conjugated double bonds, (-)-β-phellandrene is a valuable precursor in the synthesis of other functional molecules for the fragrance and fine chemical industries. caymanchem.com The oxidation of its exocyclic double bond can yield products with desirable woody and fresh mint notes. caymanchem.com

It also serves as an important intermediate in various chemical synthesis schemes. medchemexpress.com For example, it is used in the production of synthetic menthol. foreverest.netcaymanchem.com One synthesis route involves the addition of hydrogen chloride to β-phellandrene, followed by a series of reactions and hydrogenation to produce (-)-menthone, which can then be reduced to synthesize menthol. caymanchem.com This highlights its role as a building block for creating other high-value aroma chemicals. nih.gov

Potential as a Biopesticide or Bio-fumigant Agent in Agriculture

Research has identified (-)-β-phellandrene as a compound with significant potential in sustainable agriculture as a biopesticide. wikipedia.orgacs.org Biopesticides are considered a greener alternative to synthetic pesticides for controlling agricultural pests.

Studies have demonstrated that (-)-β-phellandrene possesses insect-resist and insecticide properties. foreverest.net Essential oils rich in this compound have shown efficacy as natural pesticides. For example, the essential oil from Echinophora spinosa, in which β-phellandrene is a major constituent (34.7%), has demonstrated good antimicrobial activity against various pathogens. scbt.com Research on lavender has revealed that β-phellandrene plays a key role in the plant's defense against aphids. It has been shown to have a significant effect in repelling aphids while simultaneously attracting their natural predators, ladybugs (Harmonia axyridis). caymanchem.com This dual action makes it a promising candidate for integrated pest management strategies.

Table 2: Documented Bio-activities of (-)-β-Phellandrene in Agricultural Research

| Activity | Target Organism(s) | Observed Effect |

|---|---|---|

| Insect Repellent | Aphids (Rhopalosiphum padi) | Defensive effect, repels pests caymanchem.com |

| Attractant (Kairomone) | Ladybugs (Harmonia axyridis) | Attracts natural predators of pests caymanchem.com |

| Insecticide | General pests | Possesses insecticidal properties foreverest.netwikipedia.org |

| Antimicrobial | Clostridium difficile, Candida albicans, et al. | Component of essential oils with antimicrobial activity scbt.com |

Applications in Material Science (e.g., as a Polymer Precursor, Chemical Feedstock)

In material science, (-)-β-phellandrene serves as a chemical feedstock, primarily for the production of terpenic resins. foreverest.net Terpenic resins are used in a variety of applications, including adhesives, coatings, and inks. The reactivity of the double bonds in the phellandrene structure allows it to undergo polymerization and other chemical transformations necessary for resin production. While less studied as a monomer for advanced polymers compared to its isomer β-pinene, its classification as a material for these resins confirms its role as a bio-based chemical feedstock. foreverest.net Its general use as a chemical intermediate for synthesizing other compounds also falls under its broader application as a chemical feedstock. nih.gov

Role in Environmental Chemistry (e.g., Atmospheric Oxidation, Formation of Organic Nitrates)

(-)-β-Phellandrene plays a notable role in environmental chemistry, particularly in atmospheric processes. As a biogenic volatile organic compound (BVOC) emitted by vegetation like coniferous trees, it is released into the atmosphere where it reacts with major oxidants such as ozone (O₃), the hydroxyl radical (OH), and the nitrate (B79036) radical (NO₃).

Nighttime atmospheric chemistry is significantly influenced by the reaction of monoterpenes like β-phellandrene with the NO₃ radical. This oxidation process is a crucial source of secondary organic aerosols (SOA) and organic nitrates (ONs), which impact air quality, climate, and human health. Chamber studies have shown that the NO₃-initiated oxidation of β-phellandrene is highly efficient at producing these secondary pollutants.

Research findings indicate that β-phellandrene is a more efficient SOA precursor than its isomer, α-phellandrene. Furthermore, both isomers produce large quantities of organic nitrates in both the gas and aerosol phases. This chemistry is particularly important in mixed atmospheres where biogenic emissions from forests interact with anthropogenic emissions containing nitrogen oxides (NOx).

Table 3: Research Findings from NO₃-Initiated Oxidation of β-Phellandrene

| Product/Parameter | Finding | Reference |

|---|---|---|

| Secondary Organic Aerosol (SOA) Yield | Up to 60% | |

| Total Organic Nitrate (ON) Molar Yield | 40% - 60% (gas and aerosol phases) | |

| Key First-Generation Products | Carbonyl nitrates, dicarbonyl nitrates, dicarbonyls | |

| Atmospheric Significance | Major pathway for nighttime formation of SOA and ONs |

Q & A

Q. What are the primary natural sources of (-)-β-Phellandrene, and what extraction methods are optimal for isolating it?

(-)-β-Phellandrene is commonly isolated from essential oils of plants such as Phellandrium aquaticum (water fennel) and Canada balsam. Steam distillation or hydrodistillation followed by fractional crystallization or chromatography (e.g., silica gel column) are standard methods for purification. Early isolation protocols from water fennel and Canada balsam oil highlight the importance of solvent selection (e.g., ether solubility) and temperature control to preserve stereochemical integrity .

Q. How is the structural configuration of (-)-β-Phellandrene characterized in analytical workflows?

Structural elucidation relies on techniques like nuclear magnetic resonance (NMR) spectroscopy for carbon-hydrogen framework analysis and mass spectrometry (MS) for molecular weight confirmation. Early studies by Wallach (1905) established the cyclohexene backbone, while modern chiral chromatography (e.g., GC-MS with β-cyclodextrin columns) differentiates enantiomers based on optical rotation ([α]D = -51.9° for the l-form) .

Q. What analytical techniques are recommended for quantifying (-)-β-Phellandrene in complex mixtures?

Gas chromatography (GC) paired with flame ionization detection (FID) or MS is standard. Calibration curves using purified standards and internal controls (e.g., n-alkanes) ensure accuracy. Density (d₁₅¹⁵ = 0.8497) and refractive index (nD²⁰ = 1.4800) provide supplementary validation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate (-)-β-Phellandrene’s anti-cancer properties while addressing contradictory toxicity findings?

In vitro assays (e.g., MTT or apoptosis assays on cancer cell lines) should test dose-dependent cytotoxicity. Contradictions in toxicity (e.g., limited acute toxicity data vs. anti-cancer claims ) require comparative studies across cell types and concentrations. Include negative controls (solvent-only) and validate results with orthogonal methods like flow cytometry.

Q. What experimental frameworks are suitable for studying (-)-β-Phellandrene’s ecological role in plant-insect interactions?

Induced terpene accumulation models (e.g., methyl jasmonate treatment in Norway spruce) can mimic natural defense responses. Measure beetle colonization rates and terpene profiles (via GC-MS) to correlate (-)-β-Phellandrene levels with inhibitory effects. Dose-response experiments and field trials are critical to validate lab findings .

Q. How can synthetic routes for (-)-β-Phellandrene be optimized for enantiomeric purity?

Deorha and Singaram’s synthesis of dl-forms via Diels-Alder reactions provides a foundation. Optimize catalysts (e.g., Lewis acids) and reaction conditions (temperature, solvent polarity) to favor the (-)-enantiomer. Monitor optical rotation and chiral chromatography to assess purity, and compare yields against natural extracts .

Q. What methodologies address stability challenges in (-)-β-Phellandrene storage for long-term studies?

Store under inert gas (e.g., argon) at -20°C in amber glass to prevent oxidation. Avoid exposure to UV light, heat (>40°C), and incompatible materials (e.g., strong oxidizers). Periodic GC-MS analysis can detect degradation products like peroxides .

Contradiction and Gap Analysis

Q. How can conflicting reports on (-)-β-Phellandrene’s biological activity be reconciled?

Discrepancies in anti-cancer efficacy vs. toxicity may arise from concentration thresholds or cell-type specificity. Conduct systematic reviews of existing data, followed by in vivo models (e.g., murine xenografts) to assess therapeutic windows. Meta-analyses of phytochemical interactions (e.g., synergism with α-pinene) may clarify mechanisms .

Q. What research gaps exist in understanding (-)-β-Phellandrene’s pharmacokinetics and metabolic fate?

Limited data on absorption, distribution, and excretion necessitate isotope-labeled tracer studies (e.g., ¹⁴C-labeled compounds in rodent models). Partner with analytical labs to develop LC-MS/MS protocols for detecting metabolites in biological matrices.

Methodological Best Practices

Q. What controls are essential when studying (-)-β-Phellandrene’s effects in biological systems?

Include solvent controls (e.g., DMSO or ethanol), terpene-free negative controls, and positive controls (e.g., cisplatin for anti-cancer assays). For ecological studies, untreated plant cohorts and inert lures (e.g., α-pinene) help isolate (-)-β-Phellandrene-specific effects .

Q. How should researchers document (-)-β-Phellandrene experiments for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): report synthesis protocols, spectral data (NMR/IR/MS), and purity metrics (e.g., enantiomeric excess). For biological studies, detail cell lines, assay conditions, and statistical methods (e.g., ANOVA with post-hoc tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.